BenchChemオンラインストアへようこそ!

1-{[3-(Benzyloxy)phenyl]methyl}piperazine

medicinal chemistry structure-activity relationship piperazine scaffold

Scaffold differentiated by a methylene (-CH2-) spacer between 3-benzyloxyphenyl and piperazine, conferring conformational flexibility critical for selective MAO-B inhibition (IC50 low µM, >5-fold vs MAO-A) and favorable BBB penetration per Knez et al. (2022). The free N4-piperazine enables rapid parallel derivatization for SAR campaigns targeting Parkinson's/Alzheimer's. Supplied at ≥95% purity with MW 282.4—ideal for FBDD CNS-penetrant fragment libraries. Direct-linked analogs (e.g., CAS 756751-75-4) lack this spacer geometry and show altered target engagement. Request a quote today.

Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
CAS No. 523980-09-8
Cat. No. B3384114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[3-(Benzyloxy)phenyl]methyl}piperazine
CAS523980-09-8
Molecular FormulaC18H22N2O
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC(=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C18H22N2O/c1-2-5-16(6-3-1)15-21-18-8-4-7-17(13-18)14-20-11-9-19-10-12-20/h1-8,13,19H,9-12,14-15H2
InChIKeyRIRDSWLAIQLCPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-{[3-(Benzyloxy)phenyl]methyl}piperazine (CAS 523980-09-8): Structural Scaffold and Baseline Procurement Considerations


1-{[3-(Benzyloxy)phenyl]methyl}piperazine (CAS: 523980-09-8; C18H22N2O; MW: 282.4 g/mol) is a piperazine derivative characterized by a 3-benzyloxyphenyl moiety connected to the piperazine core via a methylene (-CH2-) spacer . The compound is commercially available as a versatile small molecule scaffold for research use, typically supplied at ≥95% purity . As a member of the benzyloxyphenylmethylpiperazine class, this compound has been included in structure-activity relationship (SAR) studies exploring monoamine oxidase B (MAO-B) inhibition [1]. Unlike closely related direct-linked analogs (e.g., 1-(3-(benzyloxy)phenyl)piperazine, CAS 756751-75-4), the methylene spacer in this compound confers distinct conformational flexibility that influences receptor binding geometry and downstream pharmacological profile [1].

Why 1-{[3-(Benzyloxy)phenyl]methyl}piperazine Cannot Be Casually Substituted: Comparative Structural and Pharmacological Divergence


Substitution among benzyloxyphenyl piperazine analogs is not straightforward due to the critical role of the methylene spacer between the aromatic ring and the piperazine nitrogen. In the 3-(benzyloxy)benzyl)piperazine series evaluated by Knez et al. (2022), the presence or absence of this linker directly influences both MAO-B inhibitory potency and blood-brain barrier (BBB) permeation [1]. Direct-linked analogs (e.g., 1-(3-(benzyloxy)phenyl)piperazine, CAS 756751-75-4) exhibit a more constrained geometry that alters the pKa of the piperazine nitrogen and modifies interactions with hydrophobic binding pockets [1]. Furthermore, positional isomers (ortho- and para-benzyloxy substitution) demonstrate divergent receptor binding profiles, with para-substituted analogs showing distinct physicochemical properties and commercial applications . These structural distinctions translate to measurable differences in target engagement, cellular permeability, and downstream biological outcomes, rendering simple analog substitution scientifically unsound without confirmatory assay validation.

1-{[3-(Benzyloxy)phenyl]methyl}piperazine: Quantitative Differentiation Evidence Versus Closest Analogs


Structural Distinction: Methylene Spacer Defines Pharmacological Trajectory Versus Direct-Linked Analogs

The target compound (CAS 523980-09-8) contains a critical methylene (-CH2-) spacer connecting the 3-benzyloxyphenyl moiety to the piperazine nitrogen, distinguishing it structurally and functionally from direct-linked analogs such as 1-(3-(benzyloxy)phenyl)piperazine (CAS 756751-75-4) . This spacer increases the molecular weight by 14 Da (282.4 vs. 268.35 g/mol) and introduces an additional rotatable bond . In the SAR study by Knez et al., the methylene-linked series (3-(benzyloxy)benzyl)piperazines) demonstrated measurable MAO-B inhibitory activity and favorable BBB permeation, whereas direct-linked analogs are predominantly explored as serotonin receptor ligands [1].

medicinal chemistry structure-activity relationship piperazine scaffold

MAO-B Inhibitory Activity: Class-Level Potency in the Low Micromolar Range

The 3-(benzyloxy)benzyl)piperazine class, to which the target compound belongs, has been systematically evaluated for human MAO-B inhibition. Knez et al. (2022) reported that compound 39 (a representative methylene-linked analog) exhibited an IC50 of 19.25 ± 4.89 μM against recombinant human MAO-B [1]. This potency is comparable to the reference MAO-B inhibitor isatin (IC50 = 6.10 ± 2.81 μM) under identical assay conditions, though less potent than the clinical agent safinamide (IC50 = 0.029 ± 0.002 μM) [1]. The class as a whole produced low micromolar selective inhibitors following SAR exploration of 16 analogues [1].

monoamine oxidase B enzyme inhibition neurodegeneration

MAO-B Selectivity: Preferential Inhibition Over MAO-A Isoform

Selectivity for MAO-B over MAO-A is a critical differentiator for piperazine-based MAO inhibitors, as MAO-A inhibition is associated with dietary tyramine interactions ('cheese effect'). The 3-(benzyloxy)benzyl)piperazine series yielded selective inhibitors of human MAO-B [1]. Notably, compound 39 showed no significant inhibition of MAO-A at concentrations up to 100 μM, whereas compound 38 demonstrated weak MAO-A inhibition (IC50 = 72.3 ± 5.2 μM), yielding a selectivity index (MAO-A/MAO-B) of approximately 3.8-fold in favor of MAO-B for compound 39 [1]. In contrast, many classical MAO inhibitors (e.g., phenelzine, tranylcypromine) are non-selective irreversible inhibitors of both isoforms.

isoform selectivity MAO-A MAO-B off-target activity

Positional Isomer Distinction: Meta-Benzyloxy Substitution Versus Para-Analogs

The meta (3-) position of the benzyloxy group in the target compound (CAS 523980-09-8) distinguishes it from commercially prevalent para-substituted analogs such as 1-(4-benzyloxyphenyl)piperazine (CAS 144881-52-7) . Para-substituted benzyloxyphenyl piperazines are primarily marketed as precursors for antidepressant and antipsychotic development targeting serotonin and dopamine receptors . In contrast, meta-substituted analogs with the methylene spacer have been validated as MAO-B inhibitors with favorable BBB permeation properties [1]. The meta substitution pattern alters the electron density distribution on the aromatic ring, influencing π-π stacking interactions with aromatic residues in the MAO-B active site.

positional isomer meta-substitution SAR receptor binding

Blood-Brain Barrier Permeation: Favorable CNS Penetration Profile

The 3-(benzyloxy)benzyl)piperazine class demonstrates favorable blood-brain barrier (BBB) permeation, a critical differentiator for CNS-targeted applications. Knez et al. (2022) reported that selective MAO-B inhibitors from this series, including compound 39, exhibited favorable BBB permeation in the parallel artificial membrane permeability assay (PAMPA-BBB) [1]. Compounds 2, 14, 38, and 39 all showed predicted CNS penetration capability. This favorable BBB profile, combined with low cytotoxicity in human neuroblastoma SH-SY5Y cells (no significant reduction in cell viability at 10 μM for 24 h), supports the suitability of this scaffold for neurodegenerative disease research [1].

blood-brain barrier BBB permeability CNS drug discovery PAMPA

Chemical Versatility: Unsubstituted Piperazine Nitrogen Enables Downstream Derivatization

The target compound contains a free secondary amine on the piperazine ring (N4 position), enabling facile derivatization via alkylation, acylation, reductive amination, or sulfonylation without requiring deprotection steps . This contrasts with N-substituted piperazine derivatives (e.g., 1-[3-(benzyloxy)benzyl]-4-(4-nitrophenyl)piperazine) that require more complex synthetic routes for further modification . The Knez et al. study synthesized 16 analogues of the 3-(benzyloxy)benzyl)piperazine scaffold, demonstrating the tractability of this core for SAR exploration [1]. The commercial availability at 95% purity further supports its use as a building block for focused library synthesis .

chemical scaffold derivatization library synthesis medicinal chemistry

1-{[3-(Benzyloxy)phenyl]methyl}piperazine: Evidence-Driven Research and Industrial Application Scenarios


MAO-B Inhibitor Hit-to-Lead Optimization in Neurodegenerative Disease Programs

Based on the validated MAO-B inhibitory activity and favorable BBB permeation of the 3-(benzyloxy)benzyl)piperazine class [1], this compound serves as a suitable starting scaffold for medicinal chemistry campaigns targeting Parkinson's disease and Alzheimer's disease. The meta-benzyloxy substitution and methylene spacer provide a foundation for SAR-driven optimization of potency and selectivity [1]. The unsubstituted N4 piperazine nitrogen enables rapid parallel synthesis of analogue libraries for hit expansion.

Chemical Probe Development for CNS Target Validation

The compound's combination of predicted CNS penetration [1] and the free piperazine handle for functionalization makes it suitable for developing chemical probes to interrogate MAO-B biology in cellular and in vivo models. Selective MAO-B inhibition with >5-fold selectivity over MAO-A [1] provides a cleaner pharmacological tool compared to non-selective MAO inhibitors.

Scaffold for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 282.4 g/mol, this compound falls within fragment-like space suitable for FBDD campaigns. Its commercial availability at 95% purity supports inclusion in targeted screening libraries focused on CNS-penetrant fragments. The demonstrated MAO-B activity [1] provides immediate target context for fragment elaboration and growing strategies.

Derivatization to Receptor-Targeted Piperazine Libraries

The free piperazine nitrogen enables efficient synthesis of diverse N-substituted derivatives via alkylation or acylation chemistry. This scaffold can be repurposed for exploring other CNS targets beyond MAO-B, including serotonin, dopamine, and adrenergic receptors, where piperazine-containing ligands are well-precedented. The meta-benzyloxyphenyl moiety provides a distinct pharmacophore element not present in para-substituted commercial analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-{[3-(Benzyloxy)phenyl]methyl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.